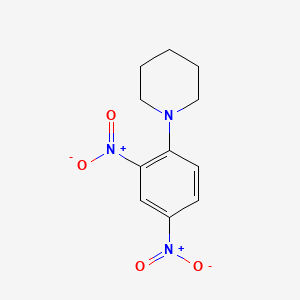

1-(2,4-Dinitrophenyl)piperidine

説明

Significance within Organic Chemistry

The primary significance of 1-(2,4-Dinitrophenyl)piperidine in organic chemistry lies in its role as a product and model system for studying nucleophilic aromatic substitution (SNAr) reactions. Aromatic rings are typically electron-rich and resistant to attack by nucleophiles. However, the presence of strong electron-withdrawing groups, such as the two nitro groups (NO₂) positioned ortho and para to the leaving group, significantly deactivates the ring towards electrophilic attack and activates it for nucleophilic attack. wikipedia.orgnih.gov

The reaction to form this compound from a substrate like 1-chloro-2,4-dinitrobenzene (B32670) or 1-fluoro-2,4-dinitrobenzene (B121222) proceeds via a well-established two-stage addition-elimination mechanism. wikipedia.orgnih.gov In the first, rate-determining step, the piperidine (B6355638) nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgwikipedia.org The negative charge of this complex is delocalized across the aromatic system and is effectively stabilized by the electron-withdrawing nitro groups. wikipedia.orgwikipedia.orgchemeurope.com In the second, faster step, the leaving group is eliminated, and the aromaticity of the ring is restored to yield the final product, this compound. wikipedia.org

Kinetic studies of the reactions between 2,4-dinitrochlorobenzene and various amines, including cyclic secondary amines like piperidine, have been instrumental in elucidating the SNAr mechanism. acs.orgresearchgate.net These studies explore the effects of nucleophile structure, solvent polarity, and catalysis on reaction rates, providing detailed insights into the reaction's transition state and the stability of the Meisenheimer intermediate. researchgate.net For instance, research has demonstrated that in aprotic, non-polar solvents, amines can form aggregates, such as dimers, which then act as the effective nucleophile. researchgate.net

Historical Context of Related Dinitrophenyl Derivatives

The study of dinitrophenyl derivatives has a rich history that has profoundly impacted both organic chemistry and biochemistry. A pivotal moment was the development of Sanger's reagent, 1-fluoro-2,4-dinitrobenzene (DNFB), by Frederick Sanger in the 1940s and 1950s. gbiosciences.comcreative-biolabs.com This reagent was crucial for his work in determining the amino acid sequence of insulin, a landmark achievement that earned him the Nobel Prize in Chemistry in 1958. gbiosciences.comcreative-biolabs.com

Sanger's method involves the reaction of DNFB with the free amino group of the N-terminal amino acid of a polypeptide chain. ucla.eduvaia.com This reaction, a nucleophilic aromatic substitution, forms a stable dinitrophenyl (DNP) derivative of the N-terminal amino acid. gbiosciences.comvaia.comnih.gov After the complete acid hydrolysis of the protein into its constituent amino acids, the DNP-tagged amino acid can be isolated and identified, revealing the identity of the first amino acid in the sequence. gbiosciences.comucla.edu This technique was one of the first successful methods for protein sequencing and laid the foundation for the field of proteomics. creative-biolabs.comvaia.com

The theoretical underpinning for the reactivity of these compounds dates back to the late 19th and early 20th centuries with the investigation of colored adducts formed from electron-deficient aromatic compounds and nucleophiles. wikipedia.orgchemeurope.com Key observations were made by Janovski in 1886, who noted intense colors when mixing meta-dinitrobenzene with alkali. chemeurope.com In 1902, Jakob Meisenheimer successfully isolated and characterized one of these stable intermediates, which are now named Meisenheimer complexes in his honor. wikipedia.orgchemeurope.com These early studies on the formation and structure of such complexes were fundamental to understanding the mechanism of nucleophilic aromatic substitution reactions that are used to synthesize compounds like this compound. wikipedia.orgwikipedia.org

Key Historical Milestones of Dinitrophenyl Derivatives

| Year | Scientist(s) | Discovery/Contribution | Significance |

|---|---|---|---|

| 1886 | Janovski | Observed intense violet color from mixing m-dinitrobenzene and alcoholic alkali. | Early observation of what would become known as Meisenheimer complexes. chemeurope.com |

| 1902 | Jakob Meisenheimer | Isolated and characterized a stable 1:1 adduct from an aromatic ether and an alkoxide. | Provided definitive evidence for the structure of the reaction intermediates in SNAr, now called Meisenheimer complexes. wikipedia.orgchemeurope.com |

| 1945 | Frederick Sanger | Introduced 1-fluoro-2,4-dinitrobenzene (DNFB) for identifying N-terminal amino acids. | Created a foundational method for protein sequencing, leading to the sequencing of insulin. gbiosciences.comcreative-biolabs.com |

Structure

3D Structure

特性

IUPAC Name |

1-(2,4-dinitrophenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O4/c15-13(16)9-4-5-10(11(8-9)14(17)18)12-6-2-1-3-7-12/h4-5,8H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPGYUYKSTWTQFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90279965 | |

| Record name | 1-(2,4-dinitrophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90279965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

839-93-0 | |

| Record name | Piperidine,4-dinitrophenyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215263 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperidine,4-dinitrophenyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14844 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2,4-dinitrophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90279965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 839-93-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Kinetics of 1 2,4 Dinitrophenyl Piperidine Transformations

Nucleophilic Aromatic Substitution (SNAr) Pathways

The transformation of 1-(2,4-dinitrophenyl)piperidine and the formation of this compound from related substrates, such as 2,4-dinitroanisole (B92663), are classic examples of nucleophilic aromatic substitution. These reactions are characterized by the attack of a nucleophile on an aromatic ring that is activated by electron-withdrawing groups, such as nitro groups.

Detailed Mechanistic Elucidation of Piperidinolysis Reactions

The reaction of piperidine (B6355638) with activated aromatic substrates, known as piperidinolysis, has been extensively studied to understand the intricacies of the SNAr mechanism.

The generally accepted mechanism for these SNAr reactions is a two-step process. frontiersin.orgresearchgate.net The initial step involves the nucleophilic attack of piperidine on the electron-deficient aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex or Jackson-Meisenheimer complex. frontiersin.orgwikipedia.org This intermediate is a key feature of the SNAr pathway. acs.org In the case of the reaction of an activated aryl ether with piperidine, the Meisenheimer complex is formed by the addition of the piperidine to the carbon atom bearing the leaving group. rsc.org The stability of this complex is influenced by the electron-withdrawing groups on the aromatic ring, which help to delocalize the negative charge. wikipedia.org

The formation of the Meisenheimer complex can be represented as follows: Step 1: Nucleophilic attack and formation of the zwitterionic intermediate. Step 2: Deprotonation to form the Meisenheimer complex.

The subsequent step in the mechanism is the departure of the leaving group from the Meisenheimer complex, which restores the aromaticity of the ring and yields the final substitution product, in this case, this compound. frontiersin.org

The reactions of nitroaryl ethers with piperidine are often subject to base catalysis. acs.orgrsc.org This catalysis can occur through different mechanisms, including specific base catalysis and a mechanism involving a specific base and a general acid. In the context of piperidinolysis, a second molecule of piperidine can act as the base catalyst. rsc.org

In the specific base-general acid catalysis mechanism, the departure of the leaving group (e.g., methoxide (B1231860) from 2,4-dinitroanisole) is facilitated by a proton transfer from a general acid to the leaving group, concurrent with the removal of a proton from the piperidino nitrogen of the intermediate by a specific base. rsc.org The nature of the base catalysis can be influenced by the solvent and the specific reactants involved. For instance, studies in aqueous dioxane have provided evidence for different catalytic pathways depending on the reaction conditions. acs.org

Kinetics of Reactions Involving this compound and Related Substrates

Kinetic studies are essential for elucidating the mechanisms of these reactions. By measuring reaction rates under various conditions, it is possible to determine the reaction order and calculate the rate coefficients.

Rate coefficients for these reactions are typically determined using techniques like spectrophotometry, by monitoring the appearance of the product or the disappearance of the reactant over time. frontiersin.org The values of the rate coefficients are influenced by factors such as the nature of the leaving group, the solvent, and the temperature.

For example, the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with piperidine has been studied to determine its kinetic parameters. Similarly, the piperidinolysis of 2,4-dinitroanisole provides valuable data on the effect of the leaving group on the reaction rate. nih.govwikipedia.org

Below is a table summarizing representative kinetic data for related SNAr reactions.

| Substrate | Nucleophile | Solvent | Rate Law | Rate Coefficient (k) | Reference |

|---|---|---|---|---|---|

| 2,4-Dinitroanisole | Piperidine | Aqueous Dioxane | k[Substrate][Piperidine] | Data not available in provided sources | acs.org |

| 1-Chloro-2,4-dinitrobenzene | Piperidine | Binary Solvent Mixtures | k[Substrate][Piperidine] | Data not available in provided sources | acs.org |

| 2-Methoxy-3-nitrothiophene | Piperidine | Benzene (B151609) | k[Substrate][Piperidine]2 | Data not available in provided sources | rsc.org |

Influence of Nucleophile Structure on Reaction Kinetics

The kinetics of nucleophilic aromatic substitution (SNAr) reactions involving this compound and its precursors are significantly influenced by the structure of the attacking nucleophile. Studies on the reaction of various amines with activated aryl halides, like 1-fluoro-2,4-dinitrobenzene (B121222) which forms this compound with piperidine, reveal the intricate role of the nucleophile's structure and the reaction medium.

In the reaction of 1-fluoro-2,4-dinitrobenzene with piperidine, the second-order rate coefficient is nearly insensitive to the concentration of the amine in hydrogen-bond donor (HBD) solvents such as chloroform (B151607), acetonitrile, and nitromethane. rsc.org This suggests that in these solvents, the departure of the fluoride (B91410) leaving group is facilitated, and the rate-determining step is the initial nucleophilic attack. Conversely, in non-HBD aprotic solvents, the reaction exhibits base catalysis, where a second molecule of the amine assists in the removal of a proton from the zwitterionic intermediate, thereby increasing the reaction rate. rsc.org The ratio of the catalyzed to the uncatalyzed rate constant (k₃/k₂) is greater than 100 in these solvents, indicating significant catalysis. rsc.org

The reactivity of different nucleophiles with activated aromatic substrates also provides insight. For instance, the reactions of 2-substituted N-methylpyridinium ions with piperidine in methanol (B129727) show a different leaving group order compared to typical SNAr reactions, highlighting the complexity of the mechanism which involves a rate-determining deprotonation step. nih.gov Furthermore, the reaction of piperidine with 1,2,4-trinitrobenzene (B1210296) to yield 2,4-dinitro-1-piperidinobenzene proceeds without base catalysis, suggesting a rapid expulsion of the nitro group from the intermediate. rsc.org

The table below illustrates the effect of the solvent on the second-order rate coefficients for the reaction of 1-fluoro-2,4-dinitrobenzene with piperidine.

Table 1: Second-Order Rate Coefficients for the Reaction of 1-Fluoro-2,4-dinitrobenzene with Piperidine in Various Solvents

| Solvent | Second-Order Rate Coefficient (k₂) | Base Catalysis Observed |

|---|---|---|

| Toluene (B28343) | Varies with amine concentration | Yes |

| Benzene | Varies with amine concentration | Yes |

| Dioxane | Varies with amine concentration | Yes |

| Trichloroethane | Varies with amine concentration | Yes |

| Tetrahydrofuran | Varies with amine concentration | Yes |

| Chlorobenzene | Varies with amine concentration | Yes |

| Ethyl acetate | Varies with amine concentration | Yes |

| Chloroform | Almost insensitive to amine concentration | No |

| Dichloromethane | Varies with amine concentration | Yes |

| Acetone (B3395972) | Varies with amine concentration | Yes |

| Acetonitrile | Almost insensitive to amine concentration | No |

| Nitromethane | Almost insensitive to amine concentration | No |

Data sourced from studies on the kinetics of 1-fluoro-2,4-dinitrobenzene with piperidine. rsc.org

Application of Hammett and Brønsted Correlations

Linear free-energy relationships, such as the Hammett and Brønsted equations, are valuable tools for elucidating the mechanisms of reactions involving this compound and related compounds. These correlations relate reaction rates or equilibrium constants to the electronic properties of substituents or the acid-base strength of the reactants.

For the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in various alcohols, a good correlation (r = 0.981) is observed between the logarithm of the second-order rate constant (log k₂) and the Reichardt solvent parameter ET(30) for hydrogen-bond donor (HBD) solvents. This indicates that the solvent's polarity and hydrogen-bonding ability play a crucial role in stabilizing the transition state. However, the trend in reaction rates does not always follow the order of ET(30) values, suggesting that specific solvent-solute interactions are also important.

In a study of the reaction between piperidine and a series of substituted benzyl (B1604629) bromides in methanol, a linear Hammett plot was obtained with a positive reaction constant (ρ = 0.4). researchgate.net This positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups on the benzyl bromide, which stabilize the developing negative charge in the transition state. researchgate.net

The Brønsted correlation, which relates the rate constant to the pKa of the nucleophile or general base catalyst, is also applicable. For SNAr reactions exhibiting base catalysis, a Brønsted plot of log k (for the catalyzed step) versus the pKa of the amine catalyst can provide insights into the extent of proton transfer in the transition state. While specific Brønsted data for this compound formation is not detailed in the provided results, the general principles of base catalysis in SNAr reactions strongly suggest its applicability. rsc.org

The table below presents activation parameters for the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in different hydroxylic solvents, which can be used in linear free-energy relationship studies.

Table 2: Activation Parameters for the Reaction of 1-Chloro-2,4-dinitrobenzene with Piperidine in Hydroxylic Solvents

| Solvent | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |

|---|---|---|

| Methanol | 10.2 | -28.0 |

| Ethanol | 11.2 | -26.0 |

| Propan-1-ol | 11.5 | -25.0 |

| Butan-1-ol | 11.8 | -24.0 |

| Propan-2-ol | 12.5 | -24.0 |

Activation parameters are crucial for understanding the reaction mechanism and can be correlated with solvent properties.

Other Reaction Types

Reduction Reactions of Nitro Groups

The two nitro groups on the phenyl ring of this compound are susceptible to reduction, leading to the formation of amino groups. The reduction of aromatic nitro compounds is a well-established transformation in organic synthesis, with various reagents capable of effecting this change. wikipedia.org

Common methods for the reduction of nitroarenes to anilines include:

Catalytic Hydrogenation: This is a widely used method, employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. wikipedia.orgcommonorganicchemistry.com Catalytic hydrogenation is often efficient and clean, but the choice of catalyst can be crucial to avoid side reactions, such as dehalogenation if other halogens are present. commonorganicchemistry.com

Metal-Acid Systems: A classic method involves the use of a metal, such as iron, tin, or zinc, in an acidic medium like hydrochloric acid or acetic acid. wikipedia.orgcommonorganicchemistry.comscispace.com For instance, tin(II) chloride (SnCl₂) is a mild reagent that can selectively reduce nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com

Sulfide (B99878) Reagents: Sodium sulfide (Na₂S) or ammonium (B1175870) sulfides can be used for the selective reduction of one nitro group in a dinitro compound. wikipedia.orgscispace.com

The choice of reducing agent can allow for the selective reduction of one or both nitro groups. For example, in dinitrophenol, selective reduction can yield nitroaminophenol. wikipedia.org While lithium aluminum hydride (LiAlH₄) is a powerful reducing agent, it is generally not used for reducing aryl nitro compounds to anilines as it tends to form azo compounds. commonorganicchemistry.com

The table below summarizes common reagents used for the reduction of aromatic nitro groups.

Table 3: Reagents for the Reduction of Aromatic Nitro Groups

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| H₂/Pd/C | Catalytic hydrogenation | Amine | Widely used, can affect other functional groups. commonorganicchemistry.com |

| H₂/Raney Ni | Catalytic hydrogenation | Amine | Used when dehalogenation is a concern. commonorganicchemistry.com |

| Fe/Acid | Acidic conditions | Amine | Mild method. commonorganicchemistry.com |

| Zn/Acid | Acidic conditions | Amine | Mild method. commonorganicchemistry.com |

| SnCl₂ | Mild conditions | Amine | Can be selective. commonorganicchemistry.com |

| Na₂S | - | Amine | Can selectively reduce one nitro group. wikipedia.orgscispace.com |

The choice of reagent depends on the desired outcome and the presence of other functional groups in the molecule.

Thermal Rearrangements of N-(2,4-Dinitrophenyl)piperidine N-Oxide

N-(2,4-Dinitrophenyl)piperidine N-oxide undergoes a thermal rearrangement. This reaction has been studied in various aprotic and protic solvents to understand the influence of the medium on the reaction rate. researchgate.netresearchgate.netrsc.orgrsc.org The rearrangement is a first-order reaction and can be considered an internal aromatic nucleophilic substitution. researchgate.net

In aprotic solvents, the first-order rate coefficients (kobs) show a reasonable correlation with the Lewis basicity of the solvent, Gutmann's donor number (DN), and Dimroth's ET(30) parameter, especially when hydrogen-bond-donor solvents are excluded. researchgate.netrsc.org In protic, hydroxylic solvents, the rate coefficients also correlate well with different solvent parameters. The results suggest that the nucleophilic solvation capability of the solvent is important, supporting a proposed three-membered ring activated complex. rsc.org Reactions in alcohols generally exhibit lower reactivity and higher enthalpy and entropy of activation compared to those in aprotic solvents. rsc.org

The table below shows the first-order rate constants for the thermal rearrangement of N-(2,4-dinitrophenyl)piperidine N-oxide in different aprotic solvents at a specific temperature.

Table 4: First-Order Rate Constants for the Thermal Rearrangement of N-(2,4-Dinitrophenyl)piperidine N-Oxide in Aprotic Solvents

| Solvent | kobs (s⁻¹) |

|---|---|

| N,N-Dimethylformamide | Data not specified |

| Dimethyl sulfoxide | Data not specified |

| Acetonitrile | Data not specified |

| Acetone | Data not specified |

| Tetrahydrofuran | Data not specified |

| Ethyl acetate | Data not specified |

| Chloroform | Data not specified |

| Dichloromethane | Data not specified |

| Benzene | Data not specified |

| Toluene | Data not specified |

The rate of rearrangement is sensitive to the solvent environment. researchgate.netresearchgate.netrsc.org

Halogenation Processes (e.g., Chlorination)

The 2,4-dinitrophenyl group in this compound is highly deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing nature of the two nitro groups and the piperidine ring. Therefore, direct halogenation, such as chlorination, of the dinitrophenyl ring is expected to be very difficult and would require harsh reaction conditions.

However, the synthesis of halogenated precursors can be achieved. For example, 2,4-dinitrochlorobenzene is a common starting material for the synthesis of this compound. wikipedia.org This compound can be prepared from the nitration of chlorobenzene. The reactivity of the 2,4-dinitrophenyl system is dominated by nucleophilic aromatic substitution, where a nucleophile replaces a leaving group (like a halogen or a nitro group) on the aromatic ring.

Information specifically on the direct halogenation of this compound is scarce in the provided search results, which is consistent with the highly deactivated nature of the aromatic ring.

Reactivity and Stability of the 2,4-Dinitrophenyl Group in Chemical Transformations

The 2,4-dinitrophenyl (DNP) group is a robust and versatile moiety in organic chemistry, primarily known for its ability to activate an aromatic ring towards nucleophilic aromatic substitution. rsc.org The two electron-withdrawing nitro groups stabilize the negative charge in the Meisenheimer complex, which is the intermediate in SNAr reactions. This makes the DNP group an excellent electrophilic partner in reactions with nucleophiles like amines, alkoxides, and hydrazines. researchgate.net

The stability of the C-N bond between the piperidine ring and the dinitrophenyl group in this compound is significant under many conditions. However, this bond is formed through a nucleophilic substitution reaction and can potentially be cleaved under appropriate conditions, for example, by a stronger nucleophile.

The DNP group itself is relatively stable, but the nitro groups can be reduced as discussed in section 3.2.1. The DNP moiety is also used as a hapten in immunology, where its interaction with antibodies has been studied. nih.gov The interaction of 2,4-dinitrophenol (B41442) with antibodies has been correlated with their polyreactivity and stability, indicating the broader relevance of the DNP structure in biological contexts. nih.gov

The reactivity of the DNP group is also evident in its use in derivatizing agents. For instance, 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a well-known reagent for the detection and characterization of aldehydes and ketones. wikipedia.orgbris.ac.uk It reacts with carbonyl groups to form stable dinitrophenylhydrazone precipitates. wikipedia.orgyoutube.com However, DNPH does not typically react with less reactive carbonyl compounds like carboxylic acids, amides, and esters due to resonance stabilization in these functional groups. wikipedia.org

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Aromatic Region: The dinitrophenyl group contains three protons. The proton on C3 (H-3), positioned between the two nitro groups, would be significantly deshielded and is expected to appear as a doublet at the lowest field. The proton at C5 (H-5) would likely appear as a doublet of doublets, and the proton at C6 (H-6) would appear as a doublet.

Aliphatic Region: The ten protons of the piperidine (B6355638) ring are non-equivalent. The four protons on the carbons adjacent to the nitrogen (C-2' and C-6', alpha-protons) would be shifted downfield due to the electron-withdrawing effect of the dinitrophenyl group. The four protons on the beta-carbons (C-3' and C-5') and the two protons on the gamma-carbon (C-4') would appear at higher fields, likely as complex multiplets.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 1-(2,4-dinitrophenyl)piperidine, a total of 11 distinct signals are expected, corresponding to each unique carbon atom in the structure. Experimental ¹³C NMR spectra for this compound are available in specialized databases such as SpectraBase. nih.gov The expected chemical shifts are influenced by the electronic environment of each carbon.

The table below outlines the anticipated ¹³C NMR signals and their estimated chemical shift ranges.

Table 1: Predicted ¹³C NMR Data for this compound

| Carbon Atom(s) | Type of Carbon | Predicted Chemical Shift (δ) Range (ppm) |

|---|---|---|

| C-1 | Aromatic (Amine-substituted) | 145-155 |

| C-2, C-4 | Aromatic (Nitro-substituted) | 135-145 |

| C-3, C-5, C-6 | Aromatic (CH) | 115-130 |

| C-2', C-6' | Aliphatic (α to N) | 50-60 |

| C-3', C-5' | Aliphatic (β to N) | 25-35 |

Vibrational Spectroscopy

FT-IR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of this compound, recorded as a KBr wafer, is available in spectral databases. nih.gov The key absorption bands are associated with the nitro groups, the aromatic ring, and the piperidine moiety.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic |

| 2950-2850 | C-H Stretch | Aliphatic (Piperidine) |

| 1600-1585, 1500-1400 | C=C Stretch | Aromatic Ring |

| 1550-1530 | N-O Asymmetric Stretch | Nitro (NO₂) |

| 1350-1330 | N-O Symmetric Stretch | Nitro (NO₂) |

The spectrum is dominated by very strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the two nitro groups. Additionally, characteristic peaks for the aromatic C-H and C=C stretching, as well as the aliphatic C-H stretching of the piperidine ring, are clearly observable.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is characterized by strong absorption bands resulting from the highly conjugated dinitrophenyl system. nih.gov The presence of the electron-donating piperidine nitrogen and the electron-withdrawing nitro groups leads to significant charge-transfer character in the electronic transitions. The primary absorptions are due to π → π* transitions within the aromatic ring, which are shifted to longer wavelengths (a bathochromic shift) by the substituents. A lower intensity n → π* transition associated with the non-bonding electrons of the nitro groups' oxygen atoms is also expected. Detailed spectral data, including wavelengths of maximum absorbance (λmax), are available in resources like SpectraBase. nih.gov

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural features. The electron ionization (EI) mass spectrum of this compound shows a distinct fragmentation pattern. nih.gov

The molecular ion peak [M]⁺ is observed at an m/z corresponding to the molecular weight of the compound.

Table 3: Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Relative Intensity | Proposed Fragment |

|---|---|---|

| 251 | 18.8% | [C₁₁H₁₃N₃O₄]⁺ (Molecular Ion) |

| 234 | 99.9% | [M - OH]⁺ |

| 204 | 31.6% | [M - OH - NO]⁺ or [M - NO₂ - H]⁺ |

| 67 | 15.4% | [C₅H₇]⁺ |

The base peak at m/z 234 suggests a very facile loss of a hydroxyl radical (-OH), a rearrangement process that can be common for ortho-nitro substituted compounds. The significant peak at m/z 204 likely arises from the subsequent loss of a nitric oxide radical (-NO) from the m/z 234 fragment or the loss of a nitro group from the parent ion. The molecular ion peak itself is observed at m/z 251. nih.gov This fragmentation data is crucial for confirming the molecular structure and understanding its stability under ionization conditions.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a pivotal technique for the analysis of this compound. In GC-MS analysis, the compound is first separated from a mixture based on its volatility and interaction with a stationary phase in a gas chromatograph. Subsequently, the separated compound is introduced into a mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). unodc.org

Experimental GC-MS data for this compound reveals a characteristic fragmentation pattern under electron ionization (EI). nih.gov The molecular ion peak [M]+ is observed at an m/z corresponding to its molecular weight. Key fragment ions provide structural information. For instance, a prominent peak at m/z 234 is consistently observed, which corresponds to the loss of a hydroxyl radical (•OH) from one of the nitro groups, a common fragmentation pathway for nitroaromatic compounds. Another significant fragment is seen at m/z 204. The molecular weight of the compound is 251.24 g/mol . nih.gov

The table below summarizes the top five mass spectral peaks observed in the GC-MS analysis of this compound. nih.gov

Table 1: Prominent GC-MS Peaks for this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) |

| 234 | 99.99 |

| 204 | 31.60 |

| 251 | 18.80 |

| 67 | 15.40 |

| 235 | 12.90 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of this compound and its fragments. This precision is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

For this compound (C₁₁H₁₃N₃O₄), the theoretical monoisotopic mass is 251.09060590 Da. nih.gov HRMS analysis can confirm this exact mass, providing unambiguous identification of the compound. The high precision of HRMS, often better than 5 ppm, is instrumental in confirming the identity of novel or synthesized compounds. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules like this compound. In ESI-MS, a solution of the analyte is passed through a high-voltage needle, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.

ESI-MS can be operated in both positive and negative ion modes. For this compound, positive ion mode (ESI+) would likely show the protonated molecule [M+H]⁺. The use of ESI-MS is beneficial for liquid chromatography-mass spectrometry (LC-MS) analyses, where the compound can be separated in the liquid phase before mass analysis. osti.gov This is particularly advantageous for complex mixtures or when analyzing reaction products. osti.gov

X-ray Crystallography and Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique has been applied to derivatives of this compound to elucidate their molecular and crystal structures.

Determination of Crystal Structures and Molecular Packing

The crystal structure of compounds related to this compound, such as N¹-aryl substituted-2-pyrazolines with a 2,4-dinitrophenyl group, has been determined using single-crystal X-ray diffraction. acs.orguned.es The analysis reveals how individual molecules are arranged in the crystal lattice, a concept known as molecular packing. acs.org This packing is influenced by intermolecular forces such as hydrogen bonds and van der Waals interactions. mdpi.com

The arrangement of molecules in the crystal can significantly affect the physical properties of the compound, including its melting point and solubility. In some related structures, molecules have been observed to form chains or more complex three-dimensional networks through these interactions. uned.es

Analysis of Bond Distances, Angles, and Torsions

X-ray crystallography provides precise measurements of bond lengths, bond angles, and torsion angles within the molecule. For the 2,4-dinitrophenylpiperidine framework, key parameters include the C-N bond lengths between the piperidine nitrogen and the dinitrophenyl ring, the bond angles within both rings, and the torsion angle describing the relative orientation of the two ring systems.

In a study of related N¹-(2,4-dinitrophenyl)-2-pyrazolines, the N1-C6 bond distance (connecting the pyrazoline nitrogen to the dinitrophenyl ring) was found to be approximately 1.36 Å. uned.es This is shorter than a typical C-N single bond, suggesting some degree of electronic delocalization between the nitrogen lone pair and the aromatic ring, a feature also expected in this compound. uned.es The planarity of the atoms involved further supports this observation. uned.es

The table below provides a hypothetical representation of the kind of data that would be obtained from a crystallographic analysis of this compound, based on typical values for similar structures.

Table 2: Selected Crystallographic Data for this compound (Hypothetical)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 10.3 |

| β (°) | 95.5 |

| Volume (ų) | 1050 |

| Z (molecules/unit cell) | 4 |

Table 3: Selected Bond Distances and Angles for this compound (Hypothetical)

| Bond/Angle | Value (Å/°) |

| C(aromatic)-N(piperidine) | 1.37 |

| N-C(piperidine) | 1.46 |

| C-C (aromatic, avg.) | 1.39 |

| C-C (piperidine, avg.) | 1.53 |

| C-N-C (piperidine) | 112.0 |

| C(aromatic)-N-C(piperidine) | 124.0 |

| O-N-O (nitro group) | 124.5 |

Computational and Theoretical Studies of 1 2,4 Dinitrophenyl Piperidine

Density Functional Theory (DFT) Calculations

Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the properties of molecules like 1-(2,4-dinitrophenyl)piperidine with a favorable balance between computational cost and accuracy.

The first step in most computational studies is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that define the spatial arrangement of its atoms. DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G(d,p), are used to perform these calculations. researchgate.net The process systematically adjusts the atomic coordinates to minimize the total energy of the molecule, thereby revealing its equilibrium geometry.

The optimized geometry of this compound is characterized by the near-planarity of the dinitrophenyl ring and a piperidine (B6355638) ring that typically adopts a chair conformation, which is its most stable form. The electronic structure, which includes the distribution of electron density and the molecular orbital energies, is also determined from these calculations. This provides a foundational understanding of the molecule's intrinsic properties. nih.gov

| Parameter | Description | Typical Calculated Value (Å or °) |

|---|---|---|

| C-N (Piperidine-Ring) | Bond length between the piperidine nitrogen and the dinitrophenyl ring. | ~1.38 Å |

| C-NO2 | Bond length between a nitro group and the phenyl ring. | ~1.47 Å |

| C-N-C (Piperidine) | Bond angle within the piperidine ring. | ~112° |

| O-N-O (Nitro group) | Bond angle within a nitro group. | ~124° |

| Dihedral Angle | Twist angle between the phenyl ring and the piperidine ring. | Variable, depends on conformation |

DFT calculations are highly effective in predicting various spectroscopic properties. Time-Dependent DFT (TD-DFT) is the method of choice for calculating the electronic absorption spectra (UV-Vis). nih.gov This method computes the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption peaks in the UV-Vis spectrum. For this compound, the calculations would typically predict strong absorptions arising from π-π* transitions within the aromatic dinitrophenyl system. researchgate.net

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used within the DFT framework to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.govresearchgate.net These calculations provide theoretical chemical shifts that can be compared with experimental data to confirm the molecular structure. A good correlation between the calculated and experimental spectra serves as validation for the computed geometry. researchgate.net

| Spectroscopic Technique | Calculated Parameter | Typical Finding |

|---|---|---|

| UV-Vis | λmax (Maximum Absorption Wavelength) | Calculated values show good agreement with experimental spectra, often within a small margin of error. researchgate.net |

| ¹H NMR | Chemical Shift (δ) in ppm | GIAO-DFT calculations can accurately reproduce the relative chemical shifts of protons in the molecule. researchgate.netmdpi.com |

| ¹³C NMR | Chemical Shift (δ) in ppm | Theoretical values correlate linearly with experimental shifts, aiding in the assignment of carbon signals. researchgate.netresearchgate.net |

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. imperial.ac.uk The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. malayajournal.org For this compound, the HOMO is typically localized on the electron-rich piperidine ring and the linking nitrogen atom, while the LUMO is concentrated on the electron-deficient dinitrophenyl ring due to the electron-withdrawing nitro groups. malayajournal.org

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. nih.gov It helps in identifying the sites susceptible to electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. researchgate.net For this compound, the MEP would show strong negative potential around the oxygen atoms of the nitro groups, making them sites for electrophilic interaction, while the area around the piperidine ring would be less negative or neutral. nih.govresearchgate.net

| Parameter | Description | Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates electron-donating ability, localized on the piperidine moiety. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates electron-accepting ability, localized on the dinitrophenyl ring. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Reflects chemical stability and reactivity. A significant gap suggests a stable molecule. malayajournal.org |

| MEP Map | 3D plot of electrostatic potential. | Identifies reactive sites; negative potential on nitro groups (nucleophilic) and positive potential elsewhere (electrophilic). researchgate.net |

DFT calculations are instrumental in mapping out potential reaction pathways and identifying the associated transition states. This is crucial for understanding reaction mechanisms and kinetics. By calculating the potential energy surface for a reaction, researchers can locate the minimum energy path from reactants to products. mdpi.com

The highest point along this path corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy barrier. A lower activation energy implies a faster reaction. For instance, in studying the nucleophilic aromatic substitution reactions that could form this compound, DFT can be used to model the step-by-step mechanism, including the formation of the Meisenheimer complex intermediate and the subsequent departure of the leaving group. mdpi.com These calculations can predict whether a proposed reaction is energetically feasible and which pathway is most favorable.

Quantum Chemical Descriptors and Reactivity Indices

From the outputs of DFT calculations, particularly the HOMO and LUMO energies, a variety of quantum chemical descriptors can be derived to quantify the reactivity of this compound. These indices provide a quantitative measure of different aspects of chemical behavior. researchgate.net

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -E_LUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). A harder molecule has a larger HOMO-LUMO gap.

Electrophilicity Index (ω): A measure of the ability to accept electrons (ω = χ² / 2η).

These descriptors help in comparing the reactivity of different molecules and in predicting their behavior in chemical reactions. researchgate.net

| Descriptor | Formula | Interpretation |

|---|---|---|

| Ionization Potential (I) | I ≈ -E_HOMO | Energy needed to remove an electron. |

| Electron Affinity (A) | A ≈ -E_LUMO | Energy released upon gaining an electron. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to deformation of electron cloud; related to stability. |

| Electronegativity (χ) | χ = (I + A) / 2 | Overall electron-attracting tendency. |

| Electrophilicity Index (ω) | ω = χ² / 2η | Propensity to act as an electrophile. |

Solvent Effects Modeling in Theoretical Frameworks

Reactions are most often carried out in a solvent, which can significantly influence molecular properties and reactivity. Theoretical models can account for these solvent effects in two primary ways: implicitly and explicitly.

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This is a computationally efficient way to capture the bulk electrostatic effects of the solvent on the solute.

Explicit Solvent Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation. nih.govresearchgate.net For example, to study this compound in water, a cluster of water molecules would be placed around the solute molecule. nih.gov This method allows for the investigation of specific solute-solvent interactions, such as hydrogen bonding.

Studies on similar piperidine derivatives have shown that including an explicit water shell can lead to changes in geometric parameters and a redistribution of partial charges, affecting properties like hyperfine splitting constants in radicals. nih.govresearchgate.net Modeling solvent effects is crucial for achieving results that are more comparable to experimental conditions.

Solvent Effects on Reactivity and Mechanism

Role of Solvent Polarity and Dielectric Constant

The polarity and dielectric constant of a solvent play a crucial role in the kinetics of the reaction between 1-halodinitrobenzenes (like 1-fluoro-2,4-dinitrobenzene (B121222) or 1-chloro-2,4-dinitrobenzene) and piperidine (B6355638). Generally, for SNAr reactions that proceed through a polar, charged intermediate (the Meisenheimer complex), an increase in solvent polarity is expected to increase the reaction rate. This is because polar solvents are better at solvating and stabilizing the charged intermediate relative to the less polar reactants, thereby lowering the activation energy of the reaction.

In the reaction forming 1-(2,4-dinitrophenyl)piperidine from 1-fluoro-2,4-dinitrobenzene in aprotic solvents, a general trend of increasing reaction rate with solvent polarity is observed. For instance, the second-order rate coefficient (kA) increases significantly when moving from less polar solvents like toluene (B28343) and benzene (B151609) to more polar ones like acetone (B3395972) and nitromethane. rsc.org However, the correlation is not always straightforward, indicating that polarity is not the sole factor governing reactivity.

The effect of the dielectric constant is often more complex. While a higher dielectric constant generally favors reactions with charge separation in the transition state, studies on the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with piperidine in a wide range of aprotic solvents (with dielectric constants from 2 to 43) show that other solvent properties can be more dominant. In protic solvents, the relationship is even less direct, with factors like hydrogen bonding often overriding simple dielectric effects. rsc.org

Table 1: Second-Order Rate Coefficients (kA) for the Reaction of 1-Fluoro-2,4-dinitrobenzene with Piperidine in Various Aprotic Solvents at 15°C

| Solvent | Dielectric Constant (ε) | E_T(30) (kcal/mol) | k_A (L mol⁻¹ s⁻¹) |

| Toluene | 2.38 | 33.9 | 0.625 |

| Benzene | 2.28 | 34.5 | - |

| Dioxane | 2.21 | 36.0 | - |

| Trichloroethane | - | - | 2.48 |

| Tetrahydrofuran | 7.58 | 37.4 | 2.94 |

| Chlorobenzene | 5.62 | 37.5 | - |

| Ethyl acetate | 6.02 | 38.1 | 4.23 |

| Chloroform (B151607) | 4.81 | 39.1 | 3.48 |

| Dichloromethane | 8.93 | 41.1 | - |

| Acetone | 20.7 | 42.2 | 24.8 |

| Acetonitrile | 37.5 | 46.0 | - |

| Nitromethane | 35.9 | 46.3 | - |

Influence of Hydrogen-Bond Donor (HBD) and Acceptor Properties

The hydrogen-bonding capabilities of a solvent are a major determinant of reactivity in the formation of this compound. Solvents can act as hydrogen-bond donors (HBD) or hydrogen-bond acceptors (HBA).

In protic (HBD) solvents like alcohols, the reactivity is often inversely proportional to the solvent's hydrogen-bond-donating ability. rsc.org This is attributed to the strong solvation of the piperidine reactant through hydrogen bonding. This solvation stabilizes the amine in its ground state, increasing the energy required to reach the transition state and thus slowing the reaction.

Conversely, in aprotic solvents, HBD properties can play a different role. For the reaction with 1-fluoro-2,4-dinitrobenzene, aprotic HBD solvents like chloroform can assist in the departure of the fluoride (B91410) leaving group. rsc.orgacs.org This assistance stabilizes the forming fluoride ion in the transition state, which can lead to a change in the rate-determining step of the reaction. In solvents that are not HBD, the breakdown of the Meisenheimer complex (detachment of the leaving group) is often the rate-limiting step. In HBD solvents, the formation of the intermediate can become rate-limiting because the subsequent step is accelerated. rsc.orgacs.org This is evident in the observation that base catalysis by piperidine is sensitive to the solvent's HBD properties. rsc.org

HBA solvents can also influence the reaction, primarily by interacting with the acidic protons of the piperidine or the intermediate complex, but the effect of HBD properties is generally more pronounced in this specific reaction system.

Specific Solvation Effects on Reaction Kinetics and Mechanism

Beyond general polarity and hydrogen-bonding effects, specific interactions between the solvent and the reacting species can significantly impact the reaction kinetics.

One such effect is observed in solvents capable of intramolecular hydrogen bonding, such as 2-methoxyethanol (B45455) and diethylene glycol. In these cases, the solvent molecules can exist in "closed" (intramolecularly hydrogen-bonded) or "open" conformations. The "open" form is a stronger hydrogen-bond donor and is more effective at solvating and deactivating the piperidine nucleophile. In diethylene glycol, the presence of two hydroxyl groups allows for more complex hydrogen-bonding networks, which can lead to a higher reaction rate compared to other alcohols. This is because the intramolecular bonding reduces the solvent's ability to deactivate the amine, making it more available for reaction.

Another example of specific solvation is seen in reverse micellar systems. The reaction of 1-chloro-2,4-dinitrobenzene with piperidine is faster in AOT/n-hexane/water reverse micelles than in pure n-hexane. researchgate.netumich.edu The reactants partition between the bulk organic solvent and the micellar interface. The reaction primarily occurs at this interface, where the local concentration of reactants and the unique microenvironment accelerate the rate. researchgate.net However, as the concentration of the surfactant (AOT) increases beyond a certain point, a dilution effect can cause the rate to decrease. researchgate.netumich.edu

These examples demonstrate that a simple model of solvent effects is often insufficient, and specific, localized interactions must be considered to fully understand the reaction kinetics.

Correlation with Empirical Solvent Parameters (e.g., E_T(30), Gutmann's Donor Number)

To quantify and correlate the diverse effects of solvents on reaction rates, researchers often employ empirical solvent parameters. The Dimroth-Reichardt parameter, ET(30), is a widely used measure of solvent polarity.

For the reaction of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents, a good linear correlation is found between the logarithm of the second-order rate constant (log kA) and the ET(30) value, especially when HBD solvents are excluded. rsc.orgacs.org This indicates that for non-HBD aprotic solvents, polarity is a primary factor controlling the reaction rate.

However, for the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in protic, hydroxylic solvents, the correlation with ET(30) is poor. rsc.org This breakdown highlights the overwhelming influence of specific hydrogen-bonding interactions (solvation of the amine) in these solvents, which is not fully captured by the ET(30) scale.

While Gutmann's Donor Number (DN), a measure of a solvent's Lewis basicity, is not as frequently cited in the context of this specific reaction in the provided literature, the underlying concept is relevant. The Lewis basicity of solvents influences how they interact with acidic protons and can affect catalysis. For similar SNAr reactions, a correlation between activation entropy (ΔS‡) and the donor number has been observed, suggesting that the ordering of solvent molecules in the transition state is related to their Lewis basicity. wikipedia.org

Table 2: Second-Order Rate Coefficients (kA) for the Reaction of 1-Chloro-2,4-dinitrobenzene with Piperidine in Protic Solvents at 25°C and Corresponding E_T(30) Values

| Solvent | E_T(30) (kcal/mol) | 10²k_A (L mol⁻¹ s⁻¹) |

| 2-Methylpropan-1-ol | 48.6 | 1.90 |

| Propan-1-ol | 50.7 | - |

| Propan-2-ol | 48.6 | 2.52 |

| Butan-2-ol | 47.1 | 2.59 |

| Benzyl (B1604629) alcohol | 50.8 | 1.66 |

| 2-Phenoxyethanol | 53.5 | 3.94 |

| 2-Methoxyethanol | 52.3 | 5.39 |

| Diethylene glycol | 53.8 | - |

Advanced Topics and Future Research Directions

Structure-Reactivity Relationships Beyond Hammett and Brønsted Correlations

The reactivity of 1-(2,4-dinitrophenyl)piperidine in reactions such as nucleophilic aromatic substitution (SNAr) has traditionally been analyzed using linear free-energy relationships like the Hammett and Brønsted equations. These models correlate reaction rates with substituent electronic effects and nucleophile/leaving group basicity, respectively. For instance, studies on the reactions of various 2,4-dinitrobenzene derivatives with nucleophiles like hydrazine (B178648) have utilized these correlations to elucidate reaction mechanisms. researchgate.netsemanticscholar.org The rate-determining step, whether it be the formation of the Meisenheimer intermediate or the departure of the leaving group, can often be inferred from the magnitude of the Hammett (ρ) and Brønsted (β) coefficients. researchgate.netsemanticscholar.org

However, to gain a more nuanced understanding of reactivity, future research is trending towards investigating deviations from these classical models. Such deviations can point to more subtle mechanistic features, such as changes in the transition state structure, solvent effects that are not fully captured by bulk properties, and the influence of intramolecular interactions. For example, in the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with hydrazine, the reactivity sequence in different solvents (DMSO > MeCN > MeOH) highlights the significant role of both intramolecular and intermolecular hydrogen bonding, aspects that are not explicitly parameterized in simple Hammett or Brønsted treatments. semanticscholar.org

Future investigations could employ advanced physical organic chemistry tools, including kinetic isotope effects, computational modeling of transition states, and analysis of non-linear Hammett/Brønsted plots, to probe these finer details. Understanding these advanced structure-reactivity relationships is crucial for the precise control of reaction outcomes and the design of new reagents.

Stereochemical Aspects of Reactions Involving Chiral Analogs

The core structure of this compound is achiral. However, the introduction of stereocenters on the piperidine (B6355638) ring opens up the field of asymmetric synthesis and the study of stereoselective reactions. While specific research on chiral analogs of this compound is not extensively documented, the broader field of piperidine chemistry provides a strong foundation for future exploration.

The use of chiral auxiliaries temporarily attached to a molecule to control the stereochemical outcome of a reaction is a well-established strategy in organic synthesis. sigmaaldrich.com For instance, carbohydrates like D-arabinopyranosylamine have been successfully used as chiral auxiliaries in the stereoselective synthesis of various substituted piperidine derivatives. researchgate.net These auxiliaries guide the approach of reagents to create a specific stereoisomer, after which the auxiliary can be removed.

Another approach involves the use of chiral catalysts. Rhodium-catalyzed C-H insertion reactions have been employed for the site-selective and stereoselective functionalization of the piperidine ring, leading to the synthesis of specific positional and stereoisomers. nih.govresearchgate.netnsf.gov The choice of catalyst and protecting group on the piperidine nitrogen can direct functionalization to the C2, C3, or C4 positions with high levels of diastereoselectivity and enantioselectivity. nih.govresearchgate.netnsf.gov

Future research in this area for this compound analogs could involve:

The synthesis of enantiomerically pure piperidines bearing the 2,4-dinitrophenyl group, starting from chiral precursors or through asymmetric synthesis.

The use of chiral auxiliaries attached to the piperidine ring to control the stereochemistry of reactions at the ring or at the dinitrophenyl moiety.

The application of chiral catalysts to achieve enantioselective transformations on prochiral derivatives of this compound.

These studies would be valuable for creating chiral building blocks for various applications, including chiral recognition and asymmetric catalysis.

Development of Novel Synthetic Routes with Enhanced Selectivity

The classical synthesis of this compound involves the nucleophilic aromatic substitution of a suitable 2,4-dinitrophenyl halide or other derivative with piperidine. digitellinc.comwikipedia.org While effective, there is ongoing interest in developing novel synthetic methodologies that offer improved selectivity, milder reaction conditions, and access to a broader range of functionalized analogs.

Modern synthetic chemistry offers several avenues for exploration. For example, palladium-catalyzed coupling reactions have become a cornerstone of organic synthesis. While not directly applied to this compound in the reviewed literature, these methods could be adapted. For instance, a suitably functionalized piperidine could be coupled with a dinitrophenyl-containing partner under palladium catalysis.

Furthermore, reviews on the synthesis of related heterocyclic systems, such as piperidine-2,4-diones, highlight modern strategies including anionic enolate rearrangements and other novel transformations to create structurally diverse piperidine-based compounds. nih.gov These advanced methods could potentially be adapted for the synthesis of highly substituted or complex derivatives of this compound.

Future research could focus on:

The application of transition-metal-catalyzed cross-coupling reactions for the formation of the C-N bond between the piperidine and dinitrophenyl rings.

The development of one-pot or domino reaction sequences to build the substituted piperidine ring and introduce the dinitrophenyl group in a more efficient manner.

The use of flow chemistry to optimize reaction conditions and improve the safety and scalability of the synthesis.

Exploration of Intermolecular Interactions and Aggregation Phenomena

The physical and chemical properties of molecules are often influenced by how they interact with each other. For this compound, several types of intermolecular forces are expected to be present. These include:

Van der Waals forces (London dispersion forces): Present in all molecules, these forces arise from temporary fluctuations in electron density. youtube.comyoutube.com

Dipole-dipole interactions: The nitro groups in the dinitrophenyl ring are strongly electron-withdrawing, creating a significant molecular dipole moment. This will lead to dipole-dipole attractions between molecules. youtube.comweebly.com

The potential for aggregation and supramolecular assembly is an area ripe for investigation. In related nitroaromatic compounds, intermolecular interactions can lead to specific packing arrangements in the solid state. For example, studies on dinitroso compounds, which also contain electron-withdrawing groups, show a tendency for intermolecular interactions that can lead to the formation of dimers, oligomers, or polymers. nih.gov

Future research could employ techniques such as X-ray crystallography to determine the solid-state packing of this compound and its derivatives. This would provide direct evidence of the operative intermolecular forces. Additionally, spectroscopic techniques (e.g., NMR, UV-Vis) in solution could be used to study aggregation phenomena at different concentrations. Understanding these interactions is key to controlling the material properties of these compounds.

Advanced Computational Methodologies for Predictive Modeling

Computational chemistry is a powerful tool for understanding and predicting the properties and reactivity of molecules. For this compound, computational methods can provide insights that are difficult to obtain experimentally.

A study on a hydrazono derivative of this compound utilized Molecular Electrostatic Potential (MEP) analysis to highlight regions of charge distribution, identifying electronegative zones around the nitro groups and electropositive areas near the hydrazone linkage. nepjol.info This type of analysis is valuable for predicting sites of nucleophilic or electrophilic attack.

Beyond MEP analysis, a wide range of advanced computational methodologies could be applied:

Density Functional Theory (DFT): To calculate geometric and electronic structures, reaction energies, and transition states with high accuracy. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM): To analyze the nature of chemical bonds and non-covalent interactions.

Molecular Dynamics (MD) simulations: To study the conformational flexibility of the piperidine ring and the dynamics of intermolecular interactions in solution or in the solid state.

Quantitative Structure-Property Relationship (QSPR) models: To develop predictive models for various physical and chemical properties based on molecular descriptors. For example, partial least squares (PLS) regression and multiple linear regression (MLR) have been used to create predictive models for properties like drug dissolution. nih.gov

Future computational work could focus on building robust models to predict the reactivity, selectivity, and material properties of this compound and its analogs, thereby guiding experimental efforts.

Integration with Material Science and Related Fields (Non-Biological Applications)

While much of the research on piperidine derivatives is focused on their biological applications, the unique electronic properties of the 2,4-dinitrophenyl group suggest potential for non-biological applications in material science. The strong electron-withdrawing nature of the dinitrophenyl ring makes it an interesting component for creating functional materials.

Halogenated nitroaromatic compounds, which are precursors to compounds like this compound, are recognized as valuable building blocks for functional materials due to the reactivity of the halogen towards nucleophilic substitution. nih.gov This allows for the straightforward introduction of various functional groups to tune the material's properties.

Potential areas of application for this compound and its derivatives in material science include:

Non-linear optical (NLO) materials: The combination of an electron-donating group (the piperidine nitrogen) and a strong electron-accepting group (the dinitrophenyl ring) is a common design motif for molecules with NLO properties.

Electro-optic materials: Similar to NLO materials, the dipolar nature of these compounds could be exploited in materials that change their optical properties in response to an electric field.

Components in charge-transfer complexes: The electron-deficient dinitrophenyl ring can form charge-transfer complexes with electron-rich molecules, leading to materials with interesting electronic and optical properties.

Precursors for porous materials: The derivatization of the dinitrophenyl ring could lead to the formation of porous organic frameworks or cages.

Future research in this direction would involve the synthesis of a library of this compound derivatives with varying substituents and the systematic investigation of their material properties.

Q & A

Basic Questions

Q. What are the established synthetic routes for 1-(2,4-Dinitrophenyl)piperidine, and how is purity ensured?

- Methodology : The compound is synthesized via nucleophilic aromatic substitution (SNAr) between 2,4-dinitroanisole and piperidine. For example, 2,4-dinitroanisole is reacted with piperidine in anhydrous ethanol under reflux conditions. The product, N-(2,4-Dinitrophenyl)piperidine, is purified via recrystallization from absolute ethanol, yielding a melting point of 92–94.5°C . Alternative methods involve solvent systems like DMSO, where 2,4-dinitrophenyl ether derivatives react with piperidine under controlled conditions .

- Purity Verification : Melting point analysis, NMR (to confirm substitution patterns), and IR spectroscopy (to identify nitro and piperidine functional groups) are critical for characterization .

Q. What analytical techniques are essential for characterizing this compound?

- Key Techniques :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the piperidine ring structure and aryl substitution pattern.

- Infrared (IR) Spectroscopy : Peaks at ~1520 cm and ~1350 cm (asymmetric and symmetric NO stretching) validate nitro groups.

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 291 for CHNO) confirm molecular weight .

Q. What are the primary research applications of this compound?

- Applications :

- Synthetic Intermediate : Used in preparing heterocyclic compounds (e.g., apixaban derivatives) via substitution or elimination reactions .

- Protecting Groups : The 2,4-dinitrophenyl (Dnp) moiety serves as a protecting group for thiols in peptide synthesis, enabling selective cleavage under mild alkaline conditions .

Advanced Research Questions

Q. How does the reaction mechanism of this compound with nucleophiles proceed?

- Mechanistic Insights :

- The nitro groups activate the aryl ring for SNAr reactions. Piperidine attacks the electron-deficient aromatic carbon, forming a Meisenheimer intermediate, which expels the leaving group (e.g., methoxy or phenoxy) .

- Base catalysis (e.g., NaOH) accelerates intermediate formation by deprotonating the nucleophile or stabilizing the transition state .

Q. How do substituents on the aryl ring influence reaction kinetics and product distribution?

- Kinetic Analysis :

-

Substituents alter the rate of nucleophilic attack. For example, electron-withdrawing groups (EWGs) increase reactivity, as shown in Hammett studies (ρ = +1.25 for piperidine reactions with substituted 2,4-dinitrophenyl oximes) .

-

Product Distribution : Strong EWGs favor elimination over substitution. For example, 2,4-dinitrophenyl derivatives with piperidine yield elimination products (e.g., nitriles) when substituents enhance leaving-group departure .

Amine Used Hammett ρ Value Dominant Pathway Piperidine +1.25 Elimination MeNH +0.75 Substitution

Q. What role does solvent polarity play in optimizing synthetic yields?

- Solvent Effects :

- Polar aprotic solvents (e.g., DMSO) enhance reaction rates by stabilizing charged intermediates. For instance, reactions in DMSO achieve >70% yield due to improved nucleophile activation .

- Protic solvents (e.g., ethanol) are suitable for recrystallization but may slow reaction kinetics due to hydrogen bonding with the nucleophile .

Data Contradictions and Resolution

- Synthetic Routes : While uses ethanol for recrystallization, employs DMSO for synthesis. These are complementary methods rather than contradictions, reflecting solvent-dependent optimization for different reaction steps .

- Reactivity Trends : reports higher ρ values for piperidine compared to other amines, aligning with its stronger nucleophilicity and steric effects. This emphasizes the need to tailor reaction conditions to the nucleophile’s electronic and steric profile .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。